

Comparative Study of Dichlorofluorobenzophenone Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 2,3'-Dichloro-4'-
fluorobenzophenone

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A comprehensive analysis of the synthesis, characterization, and potential biological significance of dichlorofluorobenzophenone isomers for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of dichlorofluorobenzophenone isomers, focusing on those with a fluorine atom at the 4-position of one phenyl ring and two chlorine atoms at various positions on the other. These compounds are of interest as intermediates in the synthesis of pharmaceuticals and agrochemicals, and their halogenated benzophenone core suggests potential biological activities. This document summarizes key physicochemical properties, details common synthetic and analytical methods, and explores the potential for these isomers to interact with biological systems.

Physicochemical Properties: A Comparative Analysis

The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the physicochemical properties of dichlorofluorobenzophenone isomers. While a comprehensive experimental dataset for all isomers is not readily available in the literature, the following table summarizes the known data for selected isomers.

Isomer	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Melting Point (°C)
2',4'-Dichloro-4-fluorobenzophenone	C ₁₃ H ₇ Cl ₂ FO	269.10	1806-23-1	60 - 62
2',5'-Dichloro-4-fluorobenzophenone	C ₁₃ H ₇ Cl ₂ FO	269.10	270903-87-2	Not available
3',4'-Dichloro-4-fluorobenzophenone	C ₁₃ H ₇ Cl ₂ FO	269.10	157428-51-8	Not available
3',5'-Dichloro-4-fluorobenzophenone	C ₁₃ H ₇ Cl ₂ FO	269.10	844885-02-5	Not available

Note: Data for melting points of all isomers is not consistently reported in publicly accessible literature. The value for the 2',4'-isomer is reported as 2-chloro-4'-fluorobenzophenone[1].

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of dichlorofluorobenzophenone isomers. The electronic environment of the protons and carbon atoms, as well as the vibrational modes of the functional groups, are unique for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the aromatic protons provide detailed information about their relative positions. Similarly, the ¹³C NMR chemical shifts are sensitive to the electronic effects of the halogen substituents.

Expected ¹H NMR Spectral Features:

- **Fluorinated Phenyl Ring:** Protons on the 4-fluorophenyl ring typically appear as a set of two doublets of doublets (or more complex multiplets) due to coupling with the fluorine atom and adjacent protons.
- **Dichlorinated Phenyl Ring:** The splitting pattern and chemical shifts of the three protons on the dichlorophenyl ring will be characteristic of the 2',3'-, 2',4'-, 2',5'-, 2',6'-, 3',4'-, or 3',5'-substitution pattern.

Expected ^{13}C NMR Spectral Features:

- The carbon atoms directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (^1JCF).
- The chemical shifts of the carbonyl carbon and the carbons in the dichlorinated ring will be influenced by the positions of the chlorine atoms.

Infrared (IR) Spectroscopy

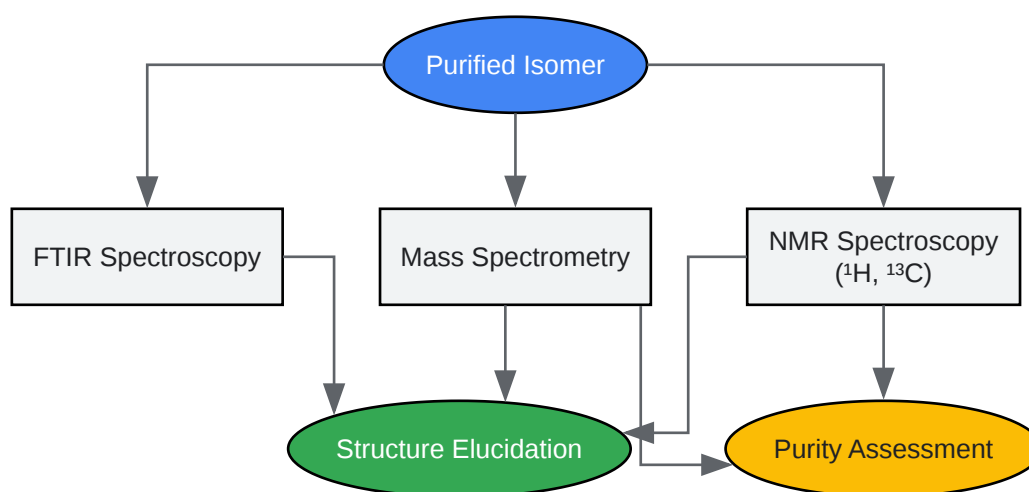
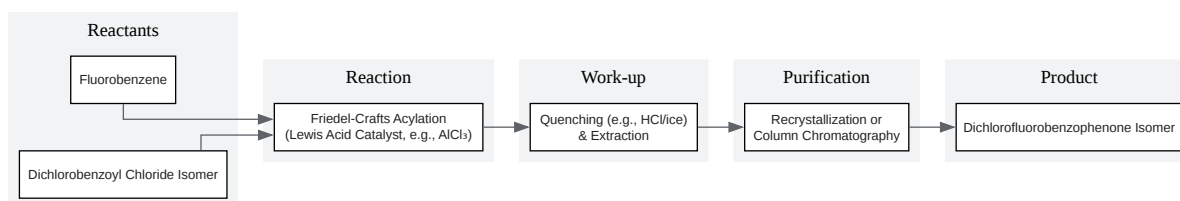
The IR spectrum of dichlorofluorobenzophenone isomers is dominated by a strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretching vibration. The position of this band is sensitive to the electronic effects of the substituents on the phenyl rings.

- **Carbonyl ($\text{C}=\text{O}$) Stretch:** Typically observed in the region of $1650\text{--}1670\text{ cm}^{-1}$. Electron-withdrawing halogen substituents can slightly shift this frequency.
- **C-Cl Stretch:** Strong absorptions in the fingerprint region, typically between 600 and 800 cm^{-1} , are indicative of the C-Cl bonds.
- **C-F Stretch:** A strong absorption band in the $1000\text{--}1300\text{ cm}^{-1}$ region is characteristic of the C-F bond.

Synthesis and Experimental Protocols

The most common method for the synthesis of dichlorofluorobenzophenone isomers is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a dichlorobenzoyl chloride onto a fluorobenzene ring, or vice versa, in the presence of a Lewis acid catalyst.

General Synthetic Workflow



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References

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